N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a glycinamide backbone substituted with a 2,6-dimethylphenyl group and two prop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide typically involves the reaction of 2,6-dimethylaniline with glycine derivatives under specific conditions. One common method involves the use of 2-chloro-N-(2,6-dimethylphenyl)acetamide as an intermediate, which is then reacted with prop-2-en-1-ylamine in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide involves its interaction with specific molecular targets. For instance, it may act on sodium channels in neuronal cells, similar to other local anesthetics, by blocking the influx of sodium ions and thereby inhibiting nerve signal transmission . This action results in the numbing effect characteristic of anesthetics.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: N-(2,6-Dimethylphenyl)-2-(ethylamino)acetamide.
Tocainide: Another local anesthetic with a similar mechanism of action.
2-Chloro-N-(2,6-dimethylphenyl)acetamide: A related compound used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide is unique due to its dual prop-2-en-1-yl substitution, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
671216-79-8 |
---|---|
Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
2-[bis(prop-2-enyl)amino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H22N2O/c1-5-10-18(11-6-2)12-15(19)17-16-13(3)8-7-9-14(16)4/h5-9H,1-2,10-12H2,3-4H3,(H,17,19) |
InChI Key |
AACMJJDRDNGQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.